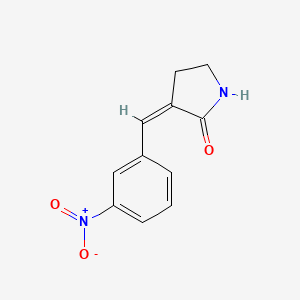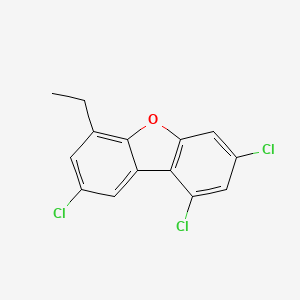
3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that features a combination of functional groups, including a ketone, a hydroxyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. The process often starts with the preparation of the core hexanone structure, followed by the introduction of the dichlorophenyl group, the hydroxyl group, and the triazole ring. Specific reagents and catalysts are used at each step to ensure the correct functional groups are added in the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone group may yield an alcohol.
Scientific Research Applications
3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets and pathways. The triazole ring, for example, is known to interact with enzymes and proteins, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity to certain receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)
- 3-Hexanone, 5-(2,4-dichlorophenyl)-5-hydroxy-6-(1H-1,2,4-triazol-1-yl)
Uniqueness
3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)- is unique due to the presence of the methyl group at the 5-position, which may influence its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
107658-86-6 |
|---|---|
Molecular Formula |
C15H17Cl2N3O2 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-2-hydroxy-5-methyl-1-(1,2,4-triazol-1-yl)hexan-3-one |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-10(2)5-14(21)15(22,7-20-9-18-8-19-20)12-4-3-11(16)6-13(12)17/h3-4,6,8-10,22H,5,7H2,1-2H3 |
InChI Key |
GQKRRCPJBQZXKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





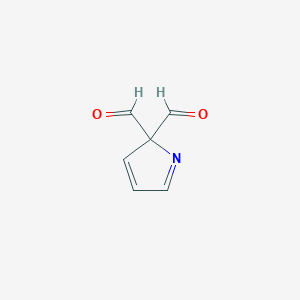
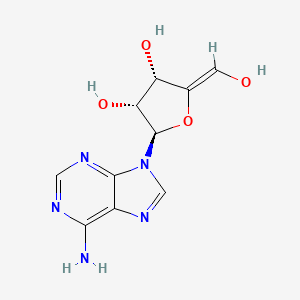
![Dimethyl[5-pentyl-4-(propan-2-yl)furan-2-yl]phenylsilane](/img/structure/B12904769.png)


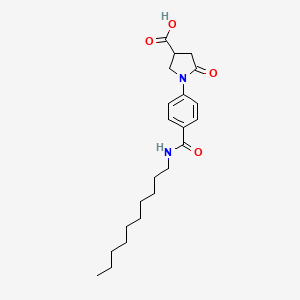

![2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B12904803.png)
